1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
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Overview
Description
- The piperazine ring is introduced via nucleophilic substitution reactions.
- Common reagents include piperazine derivatives and appropriate leaving groups on the naphthyridine core.
Attachment of the 4-chlorobenzyl and 2-methoxyphenyl Groups:
- These groups are typically introduced through alkylation or acylation reactions.
- Reagents such as 4-chlorobenzyl chloride and 2-methoxyphenyl acyl chloride are used under basic conditions to achieve the desired substitutions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Naphthyridine Core:
- Starting with a suitable naphthyridine precursor, such as 1,8-naphthyridine, the core structure is prepared through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in biological assays to understand its interaction with cellular targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety profiles.
Chemical Biology: It serves as a probe to study biological pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
- 1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- 1-(4-chlorobenzyl)-3-(4-(2-methylphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or the aromatic rings can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in binding affinity, selectivity, and overall biological activity.
- Chemical Reactivity: Different substituents can influence the compound’s reactivity in chemical reactions, affecting its synthesis and modification.
1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one stands out due to its specific combination of substituents, which may confer unique biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-24-7-3-2-6-23(24)30-13-15-31(16-14-30)26(33)22-17-20-5-4-12-29-25(20)32(27(22)34)18-19-8-10-21(28)11-9-19/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBADVVTWENSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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